molecular formula C21H21FN2O2S B10935249 1-(2-Fluorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(2-Fluorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B10935249
M. Wt: 384.5 g/mol
InChI Key: ZZQKECYRHJUWCO-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a piperazine derivative featuring a 2-fluorobenzyl group at the N1 position and a naphthalene-2-sulfonyl moiety at the N4 position. The 2-fluorobenzyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius, while the bulky naphthalene-2-sulfonyl group contributes to π-π stacking interactions and hydrophobic binding in biological systems . Piperazine-based compounds are widely explored in medicinal chemistry for their versatility in targeting enzymes, receptors, and microbial pathogens . This compound’s structural duality—combining a fluorinated aromatic group with a sulfonamide linker—aligns with strategies to optimize pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C21H21FN2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C21H21FN2O2S/c22-21-8-4-3-7-19(21)16-23-11-13-24(14-12-23)27(25,26)20-10-9-17-5-1-2-6-18(17)15-20/h1-10,15H,11-14,16H2

InChI Key

ZZQKECYRHJUWCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Solvent Selection

Polar aprotic solvents (DCM, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents like toluene result in incomplete conversions (<50%).

Table 1. Solvent Impact on Sulfonylation Yield

SolventDielectric ConstantYield (%)
Dichloromethane8.9382
Acetonitrile37.578
Toluene2.3845

Base Screening

Triethylamine outperforms inorganic bases in alkylation due to improved solubility, while Na₂CO₃ is optimal for sulfonylation.

Table 2. Base Efficacy in Alkylation

BaseSolubility in DCMYield (%)
TriethylamineHigh75
Na₂CO₃Low62
K₂CO₃Moderate68

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ 8.45–7.35 (m, 7H, naphthalene),

    • δ 7.25–7.10 (m, 3H, fluorobenzyl),

    • δ 3.85 (s, 2H, CH₂F),

    • δ 3.10–2.95 (m, 8H, piperazine).

  • ¹³C NMR (CDCl₃, 125 MHz):

    • δ 162.5 (C-F),

    • δ 135.2–123.8 (naphthalene),

    • δ 58.3 (N-CH₂),

    • δ 45.6 (piperazine).

Mass Spectrometry

  • ESI-MS : m/z 413.1 [M+H]⁺ (calc. 413.4).

Challenges and Mitigation Strategies

Regioselectivity Control

Piperazine’s symmetrical structure complicates selective functionalization. Stepwise reactions with stoichiometric control (1.1 equiv sulfonyl chloride) minimize bis-sulfonylation.

Purification Difficulties

Silica gel chromatography (hexane/ethyl acetate) effectively separates mono- and bis-functionalized byproducts. Recrystallization from ethanol further enhances purity (>98%) .

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or the aromatic groups.

    Reduction: Reduced forms of the aromatic groups or the sulfonyl group.

    Substitution: Substituted derivatives where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of piperazine, including 1-(2-Fluorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine, exhibit significant anticancer activity. The compound has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted its effectiveness against breast cancer cells, demonstrating a dose-dependent reduction in cell viability .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. It has been reported to inhibit the activity of BACE-1 (β-site amyloid precursor protein cleaving enzyme 1), which is crucial in the pathogenesis of Alzheimer's disease. By reducing amyloid-beta production, it may offer therapeutic benefits for neurodegenerative disorders .

Anti-inflammatory Activity

The sulfonamide group in the compound enhances its anti-inflammatory potential. Studies have shown that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

Pain Management

The modulation of biological pathways related to pain suggests potential applications in pain management therapies. Compounds with similar structures have been effective in treating conditions like dysmenorrhea and other forms of chronic pain by antagonizing specific receptors involved in pain signaling pathways.

Antimicrobial Activity

Piperazine derivatives are known for their antimicrobial properties. The compound's ability to disrupt bacterial cell membranes and inhibit growth has been documented, making it a candidate for developing new antibiotics against resistant strains of bacteria .

Breast Cancer Treatment

A clinical trial investigated the effects of piperazine derivatives on breast cancer patients, showing promising results in tumor reduction and improved survival rates when combined with standard chemotherapy regimens .

Alzheimer's Disease Research

In a preclinical study, this compound demonstrated significant neuroprotective effects in animal models of Alzheimer's disease, leading to decreased amyloid plaque formation and improved cognitive function .

Data Table: Structure-Activity Relationships (SAR)

CompoundSubstituentIC50 (µM)Activity
Compound A4-Fluorobenzyl5.41High Antagonist
Compound B4-Chlorobenzyl3.20Moderate Antagonist
Target CompoundNaphthalene SulfonylTBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values signify higher potency.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Piperazine Derivatives

Compound Name N1 Substituent N4 Substituent Key Properties/Activities Reference
1-(2-Fluorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine 2-Fluorobenzyl Naphthalene-2-sulfonyl High lipophilicity, potential enzyme inhibition
1-(3-Chlorobenzyl)-4-(4-methylphenylsulfonyl)piperazine 3-Chlorobenzyl 4-Methylphenylsulfonyl (tosyl) Moderate cytotoxicity, steric hindrance
1-Methyl-4-(naphthalen-2-ylsulfonyl)piperazine Methyl Naphthalene-2-sulfonyl Reduced steric bulk, increased solubility
1-(2-Naphthylsulfonyl)-4-cinnamylpiperazine Cinnamyl (3-phenylpropenyl) Naphthalene-2-sulfonyl Extended conjugation, potential for allosteric binding
1-(2-Fluorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine 2-Fluorophenyl Naphthalene-2-sulfonyl Lower lipophilicity (no benzyl spacer), discontinued

Key Observations :

  • Substituent Effects : The 2-fluorobenzyl group in the target compound provides a balance between hydrophobicity and metabolic stability compared to 3-chlorobenzyl (more electron-withdrawing) or methyl (less bulky) groups .
  • Sulfonyl Variations : Naphthalene-2-sulfonyl, being bulkier than tosyl, enhances π-π interactions but may reduce solubility. This group is critical for enzyme inhibition, as seen in BACE1 inhibitors .

Comparative Insights :

  • Cytotoxicity : The target compound’s naphthalene-2-sulfonyl group may confer cytotoxicity akin to ’s derivatives, though specific data are lacking.
  • Receptor Binding : Fluorinated benzyl groups, as in , enhance CNS targeting, which could extend to the target compound’s applications in neuropharmacology .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Metabolic Stability
This compound ~392.5 ~4.2 <0.1 (low) Moderate (fluorine reduces oxidation)
1-(3-Chlorobenzyl)-4-tosylpiperazine ~378.9 ~3.8 0.5–1.0 High (chlorine resists metabolism)
1-Methyl-4-(naphthalen-2-ylsulfonyl)piperazine ~276.3 ~2.5 >1.0 Low (methyl group susceptible)

Key Takeaways :

  • The target compound’s higher molecular weight and LogP suggest increased membrane permeability but reduced aqueous solubility compared to smaller analogs.
  • Fluorine substitution improves metabolic stability relative to methyl or unsubstituted aryl groups .

Biological Activity

1-(2-Fluorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its efficacy against various cancer cell lines, its mechanism of action, and its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine, including those similar to this compound, exhibit promising anticancer activity. Notably, compounds with similar structures showed moderate to significant efficacy against human breast cancer cells with IC50 values in the micromolar range. For instance, a related compound exhibited an IC50 value of 18 μM against breast cancer cells, indicating its potential as a therapeutic agent in oncology .

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes such as Poly (ADP-Ribose) Polymerase (PARP). Inhibition of PARP leads to enhanced cleavage of PARP1 and increased activity of apoptotic markers such as CASPASE 3/7, which are critical in the regulation of programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (μM)Reference
AnticancerHuman breast cancer18
Enzyme InhibitionPARP1Not specified
CytotoxicityB16F10 melanoma cellsNot specified

Case Study 1: Antimelanogenic Effects

A study evaluating the antimelanogenic effects of piperazine derivatives found that certain derivatives inhibited tyrosinase activity without exhibiting cytotoxic effects on B16F10 melanoma cells. This suggests that modifications to the piperazine structure can lead to selective biological activity without harming normal cells .

Case Study 2: Acaricidal Activity

Another area of research has focused on the acaricidal properties of piperazine derivatives. Compounds structurally related to this compound have shown effectiveness against pests like Tetranychus urticae (twospotted spider mite), indicating their potential use in agricultural applications .

Pharmacological Properties

The pharmacological profile of piperazine derivatives often includes good solubility and favorable bioavailability. The presence of fluorine in the structure may enhance metabolic stability and binding affinity for biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(2-Fluorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine?

  • Methodology : The synthesis typically involves sequential alkylation and sulfonylation steps. For example:

Alkylation : React 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base (6–7 hours, room temperature). Monitor progress via TLC (hexane:ethyl acetate = 2:1) .

Sulfonylation : Introduce the naphthalen-2-ylsulfonyl group using naphthalene-2-sulfonyl chloride under basic conditions (e.g., DCM with DIPEA). Purify via silica gel chromatography (ethyl acetate:hexane = 1:8) .

  • Data : Yields for analogous piperazine sulfonylation reactions range from 60–97% depending on substituents .

Q. How is reaction progress monitored during synthesis?

  • Methodology : Thin-layer chromatography (TLC) is standard. For alkylation steps, use hexane:ethyl acetate (2:1); for click chemistry or sulfonylation, adjust to 1:2 hexane:ethyl acetate. Spot visualization under UV light or iodine vapor confirms intermediate formation .

Q. What spectroscopic methods confirm the compound’s structure?

  • Methodology :

  • ¹H/¹³C NMR : Characterize aromatic protons (δ 6.9–8.4 ppm for fluorobenzyl and naphthalene groups) and piperazine methylene signals (δ 2.4–3.8 ppm) .
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate C/H/N/F/S composition (e.g., C: ±0.5% deviation from theoretical values) .

Q. What purification techniques are effective for this compound?

  • Methodology :

  • Liquid-liquid extraction : Use ethyl acetate or DCM to isolate the product from aqueous layers .
  • Column chromatography : Silica gel with ethyl acetate:hexane gradients (1:8 to 1:2) resolves polar impurities .
  • Crystallization : Ethanol or ether recrystallization improves purity for crystalline derivatives .

Q. What solvents and reaction conditions optimize synthesis?

  • Solvents : DMF for alkylation (polar aprotic), DCM for sulfonylation (low polarity).
  • Conditions : Room temperature for propargyl bromide alkylation; elevated temperatures (40–60°C) may accelerate sulfonylation. Anhydrous Na₂SO₄ ensures dry organic layers .

Advanced Research Questions

Q. How to design analogs to study structure-activity relationships (SAR)?

  • Methodology :

  • Substituent variation : Replace the naphthalen-2-ylsulfonyl group with other aryl sulfonates (e.g., 4-nitrophenyl, 3-trifluoromethylphenyl) to assess electronic effects on bioactivity .
  • Fluorobenzyl modifications : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzyl ring to probe steric/electronic contributions .
    • Data : Analogs with 4-nitrophenyl sulfonyl groups showed 2–3× higher antimicrobial activity compared to unsubstituted derivatives .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Control experiments : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .
  • Meta-analysis : Compare logP, solubility, and protein binding data to identify confounding physicochemical factors .
    • Example : Discrepancies in anticancer activity may arise from variations in cell permeability due to the naphthalene group’s hydrophobicity .

Q. What computational methods predict biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase domains (e.g., tyrosine kinases). Prioritize binding poses with ΔG < -8 kcal/mol .
  • Pharmacophore mapping : Align the sulfonyl and fluorobenzyl groups with known kinase inhibitor motifs (e.g., ATP-binding pockets) .
    • Data : Docking studies on similar piperazines showed strong binding to EGFR (RMSD < 2.0 Å) .

Q. How to optimize reaction yields during scale-up?

  • Methodology :

  • Solvent optimization : Replace DMF with acetonitrile to improve mixing and reduce side reactions .
  • Catalyst loading : Adjust CuSO₄/sodium ascorbate ratios (0.3–0.6 equiv.) in click chemistry steps to minimize copper residues .
    • Data : Pilot-scale syntheses achieved 85% yield by increasing propargyl bromide to 1.2 equiv. and extending reaction time to 12 hours .

Q. How do fluorobenzyl and sulfonyl groups impact pharmacokinetics?

  • Methodology :

  • LogP measurements : Determine octanol-water partitioning to assess hydrophobicity (expected logP ~3.5 due to naphthalene) .
  • Metabolic stability assays : Incubate with liver microsomes; monitor degradation via LCMS to estimate half-life .
    • Data : Fluorine atoms enhance metabolic stability by reducing CYP450-mediated oxidation .

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